![molecular formula C18H21N3O2 B5571741 3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)
3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.16337692 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity
One significant application of pyridazine derivatives, closely related to the queried compound, involves their herbicidal properties. A study detailed the synthesis of novel pyridazine derivatives that exhibited excellent herbicidal activities at very low doses. These compounds, including variations with phenoxy and benzyloxy substituents, have been tested against Spirodela polyrrhiza and in greenhouse conditions, showing promise as effective herbicides (Han Xu et al., 2012).
Antiviral Properties
Another study on a closely related compound, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, demonstrated potent antiviral activity against rhinoviruses at non-cytotoxic concentrations. This compound varied in effectiveness across different rhinovirus serotypes, indicating a selective mechanism of action that could be beneficial for developing targeted antiviral therapies (K. Andries et al., 2005).
Synthesis and Structural Characterization
Research also extends into the synthesis and structural analysis of pyridazine derivatives for potential biological applications. Studies have synthesized compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, characterized by single-crystal X-ray diffraction, NMR, IR, and mass spectral studies. These compounds, including triazole pyridazine derivatives, are analyzed for their electronic structures through density functional theory (DFT) calculations, providing insights into their potential biological activities (Hamdi Hamid Sallam et al., 2021).
Water Oxidation Catalysts
Pyridazine derivatives have also been explored as catalysts for water oxidation, a critical reaction for artificial photosynthesis and solar energy conversion. Research involving the synthesis of dinuclear complexes with pyridazine ligands has shown these compounds to facilitate oxygen evolution from water under certain conditions, showcasing their potential in renewable energy technologies (R. Zong et al., 2005).
作用機序
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-6-11-17(20-19-13)23-16-9-7-15(8-10-16)18(22)21-12-4-3-5-14(21)2/h6-11,14H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZGGDPYOUEHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)
![4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid](/img/structure/B5571705.png)
![N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)
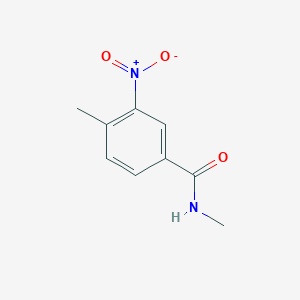
![2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5571733.png)
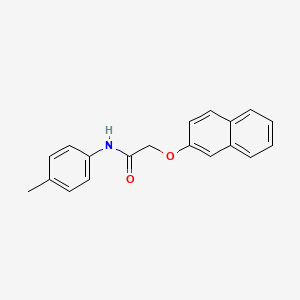
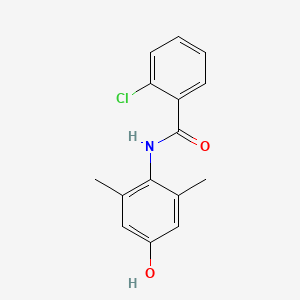
![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)
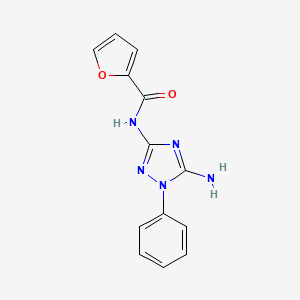
![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)
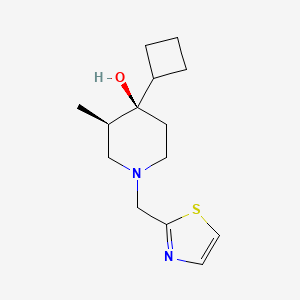
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B5571762.png)
![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)
